3-Cyclopropoxy-4-fluorobenzamide
Description
3-Cyclopropoxy-4-fluorobenzamide is a benzamide derivative featuring a cyclopropoxy substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-fluorobenzamide |
InChI |
InChI=1S/C10H10FNO2/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,12,13) |
InChI Key |
UNDNISLMCXXAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-fluorobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxy-4-fluorobenzoic acid with appropriate reagents to form the benzamide derivative. The reaction conditions typically include the use of coupling agents and solvents to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts 3-Cyclopropoxy-4-fluorobenzamide with two structurally related compounds from the evidence:
* Inferred based on structural analysis; exact values require experimental validation.
Key Observations:
Substituent Effects: The trifluoromethyl group in 3-Cyclopropoxy-4-(trifluoromethyl)benzamide introduces strong electron-withdrawing effects, increasing lipophilicity (logP) compared to the target compound’s single fluorine. This could enhance membrane permeability but reduce solubility. In contrast, the target compound’s unsubstituted amide group may allow stronger hydrogen bonding.
Positional Influence of Fluorine :
- Fluorine at the 4-position (para to the amide in the target compound) may stabilize the aromatic ring’s electron-deficient character, affecting resonance with the amide group. In N-Cyclohexyl 3-fluorobenzamide, fluorine at the 3-position (meta) exerts weaker electronic effects but could alter steric interactions.
Cyclopropane vs. Cyclohexane :
- The cyclopropoxy group in the target compound introduces ring strain, which often correlates with enhanced metabolic stability compared to the larger, more flexible cyclohexyl group in N-Cyclohexyl 3-fluorobenzamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
